N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-thiophen-2-ylacetamide
Description
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-thiophen-2-ylacetamide: is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a cyclohexyl group attached to a triazole ring, which is further connected to a thiophene ring via an acetamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c19-13(9-12-7-4-8-20-12)16-14-15-10-18(17-14)11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSDERQHZWKNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC(=N2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-thiophen-2-ylacetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions using cyclohexyl halides in the presence of a base.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the triazole derivative with thiophene-2-acetic acid or its derivatives under amide coupling conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-thiophen-2-ylacetamide: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole or thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced triazole or thiophene derivatives.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-thiophen-2-ylacetamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-thiophen-2-ylacetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions and proteins, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-thiophen-2-ylacetamide: can be compared with other triazole derivatives, such as:
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-1-benzothiophene-3-sulfonamide: Similar structure but with a benzothiophene ring instead of a thiophene ring.
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,2-dimethyl-3,4-dihydrochromene-4-carboxamide: Contains a dihydrochromene ring instead of a thiophene ring.
The uniqueness of This compound lies in its specific combination of the cyclohexyl, triazole, and thiophene rings, which may confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
